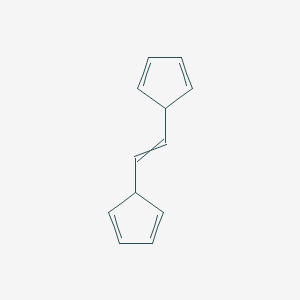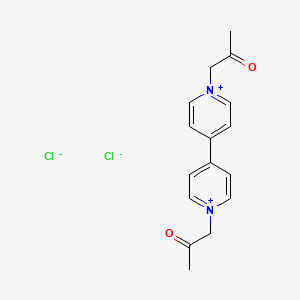
1,1'-Bis(2-oxopropyl)-4,4'-bipyridin-1-ium dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Bis(2-oxopropyl)-4,4’-bipyridin-1-ium dichloride is a chemical compound known for its unique structure and properties It is a bipyridinium derivative with two oxopropyl groups attached to the nitrogen atoms of the bipyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Bis(2-oxopropyl)-4,4’-bipyridin-1-ium dichloride typically involves the reaction of 4,4’-bipyridine with 2-oxopropyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{4,4’-Bipyridine} + 2 \text{(2-oxopropyl chloride)} \rightarrow \text{1,1’-Bis(2-oxopropyl)-4,4’-bipyridin-1-ium dichloride} ]
Industrial Production Methods
In an industrial setting, the production of 1,1’-Bis(2-oxopropyl)-4,4’-bipyridin-1-ium dichloride involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-Bis(2-oxopropyl)-4,4’-bipyridin-1-ium dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The oxopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Applications De Recherche Scientifique
1,1’-Bis(2-oxopropyl)-4,4’-bipyridin-1-ium dichloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,1’-Bis(2-oxopropyl)-4,4’-bipyridin-1-ium dichloride involves its interaction with specific molecular targets and pathways. The compound can bind to various biomolecules, influencing their function and activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Bipyridine: The parent compound of 1,1’-Bis(2-oxopropyl)-4,4’-bipyridin-1-ium dichloride.
1,1’-Bis(2-oxopropyl)-2,2’-bipyridin-1-ium dichloride: A similar compound with a different substitution pattern.
Uniqueness
1,1’-Bis(2-oxopropyl)-4,4’-bipyridin-1-ium dichloride is unique due to its specific substitution pattern and the presence of oxopropyl groups. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for various applications.
Propriétés
Numéro CAS |
75539-73-0 |
|---|---|
Formule moléculaire |
C16H18Cl2N2O2 |
Poids moléculaire |
341.2 g/mol |
Nom IUPAC |
1-[4-[1-(2-oxopropyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]propan-2-one;dichloride |
InChI |
InChI=1S/C16H18N2O2.2ClH/c1-13(19)11-17-7-3-15(4-8-17)16-5-9-18(10-6-16)12-14(2)20;;/h3-10H,11-12H2,1-2H3;2*1H/q+2;;/p-2 |
Clé InChI |
WITARNULLOXUGF-UHFFFAOYSA-L |
SMILES canonique |
CC(=O)C[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CC(=O)C.[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


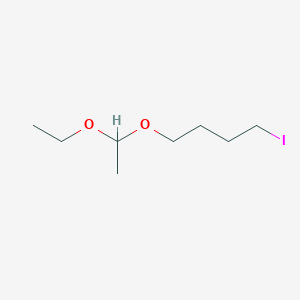
silane](/img/structure/B14433697.png)
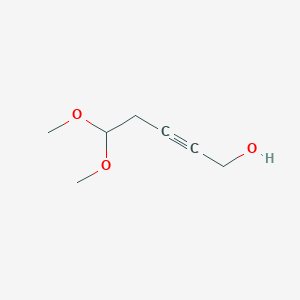






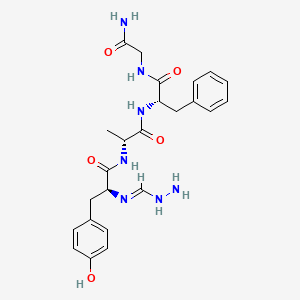
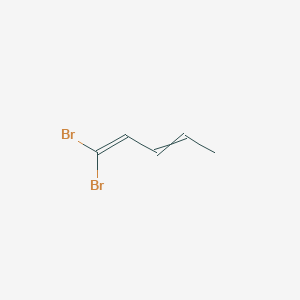

![3-Methyl-1,2-dihydropyrido[3,4-e][1,2,4]triazine](/img/structure/B14433770.png)
